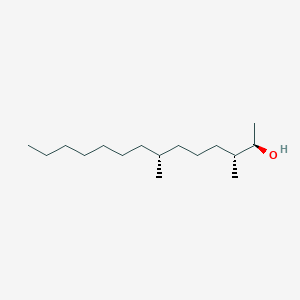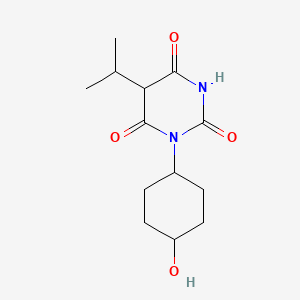
Isolapachol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isolapachol is a naturally occurring naphthoquinone derivative, structurally related to lapachol and lapachone. It is known for its diverse biological activities, including antimicrobial, antitumor, and antiparasitic properties . This compound has garnered significant interest in scientific research due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isolapachol can be synthesized from lapachol through a condensation reaction with aldehydes. For instance, the condensation of lapachol with isovaleraldehyde results in the formation of this compound . The reaction typically involves heating the reactants in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound involves the extraction of lapachol from natural sources such as the bark of Tabebuia species. The extracted lapachol is then subjected to chemical modifications to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions: Isolapachol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinone derivatives.
Reduction: Reduction of this compound can yield hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the quinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogens or other nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct biological activities .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of other bioactive naphthoquinones.
Medicine: Its antitumor properties make it a promising candidate for cancer therapy.
Mecanismo De Acción
Isolapachol exerts its effects through several mechanisms:
Antiparasitic Activity: It inhibits the formation of hemozoin crystals in Plasmodium falciparum, similar to the action of chloroquine.
Antitumor Activity: The compound interferes with cellular redox processes, leading to apoptosis in cancer cells.
Antimicrobial Activity: this compound disrupts microbial cell membranes and inhibits essential enzymes.
Comparación Con Compuestos Similares
Lapachol: A naturally occurring naphthoquinone with similar biological activities.
Lapachone: Another naphthoquinone derivative with potent antitumor properties.
Plumbagin: A naphthoquinone known for its antimicrobial and anticancer activities.
Uniqueness of Isolapachol: this compound stands out due to its selective antiparasitic activity against Plasmodium falciparum and its ability to inhibit hemozoin formation without causing genotoxicity . This makes it a valuable compound for further research and potential therapeutic applications.
Propiedades
Número CAS |
4042-39-1 |
|---|---|
Fórmula molecular |
C15H14O3 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
4-hydroxy-3-[(E)-3-methylbut-1-enyl]naphthalene-1,2-dione |
InChI |
InChI=1S/C15H14O3/c1-9(2)7-8-12-13(16)10-5-3-4-6-11(10)14(17)15(12)18/h3-9,16H,1-2H3/b8-7+ |
Clave InChI |
WRHNDZLGEDCHHD-BQYQJAHWSA-N |
SMILES isomérico |
CC(C)/C=C/C1=C(C2=CC=CC=C2C(=O)C1=O)O |
SMILES canónico |
CC(C)C=CC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(4-fluorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14169590.png)
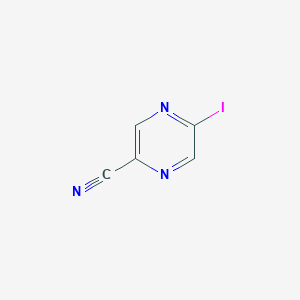

![ethyl 3-{[(E)-(diethylamino)methylidene]amino}-5-methyl-1H-indole-2-carboxylate](/img/structure/B14169615.png)
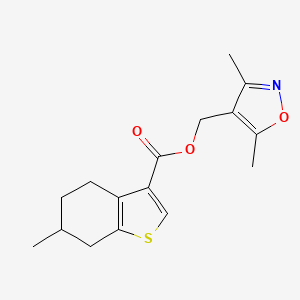
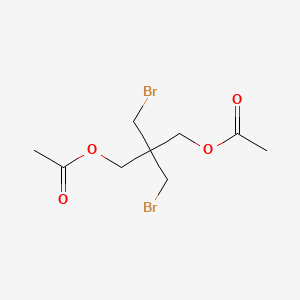
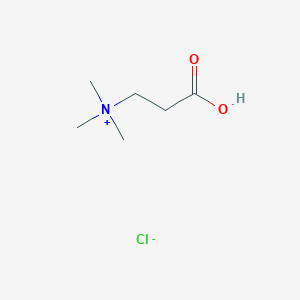
![1-(2-methylphenyl)-N-(oxolan-2-ylmethyl)-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B14169639.png)
![1,5,6,7-Tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid](/img/structure/B14169646.png)
